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Abstract
This technical guide provides a comprehensive overview of the chemical and physical

properties of 2-[(4-Chlorophenyl)sulfonyl]acetic acid (CAS No: 3405-89-8). Due to the

limited publicly available data, this document focuses on the fundamental characteristics of the

compound. Information regarding its biological activity, detailed experimental protocols, and

comprehensive spectral analyses is not extensively available in the current literature. This

guide presents the known properties in a structured format and offers a plausible synthetic

approach based on established chemical principles.

Chemical Structure and Properties
2-[(4-Chlorophenyl)sulfonyl]acetic acid is an organic compound featuring a 4-chlorophenyl

group attached to a sulfonyl group, which is in turn bonded to the alpha-carbon of an acetic

acid moiety.

Chemical Structure:

Figure 1: Chemical structure of 2-[(4-Chlorophenyl)sulfonyl]acetic acid.
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A summary of the key physical and chemical properties of 2-[(4-Chlorophenyl)sulfonyl]acetic
acid is presented in Table 1.

Property Value Reference(s)

CAS Number 3405-89-8 [1][2]

Molecular Formula C8H7ClO4S [1][2][3]

Molecular Weight 234.66 g/mol [3][4]

IUPAC Name

2-[(4-

Chlorophenyl)sulfonyl]acetic

acid

[1][2]

Synonyms

2-(4-

chlorophenyl)sulfonylacetic

acid, 4-

Chlorophenylsulfonylacetic

acid, NSC203148

[1][2]

Melting Point 121-126 °C [4]

Boiling Point 472.1 °C at 760 mmHg [5]

Density 1.52 g/cm³ [5]

Synthesis and Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis of 2-[(4-
Chlorophenyl)sulfonyl]acetic acid are not readily available in the public domain. However, a

plausible synthetic route can be proposed based on general organic chemistry principles. A

common method for the formation of α-sulfonyl carboxylic acids is the oxidation of the

corresponding α-thio carboxylic acid.

Plausible Synthetic Workflow
The synthesis could potentially be achieved through a two-step process starting from 4-

chlorothiophenol and bromoacetic acid.
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Step 1: Nucleophilic Substitution

Step 2: Oxidation
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Oxidizing Agent (e.g., H2O2, m-CPBA)
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Figure 2: Plausible synthesis workflow for 2-[(4-Chlorophenyl)sulfonyl]acetic acid.

Step 1: Synthesis of 2-[(4-Chlorophenyl)thio]acetic acid

In a suitable solvent, 4-chlorothiophenol would be deprotonated with a base, such as sodium

hydroxide, to form the thiophenoxide. This nucleophile would then react with bromoacetic acid

in a nucleophilic substitution reaction to yield 2-[(4-Chlorophenyl)thio]acetic acid.

Step 2: Oxidation to 2-[(4-Chlorophenyl)sulfonyl]acetic acid

The sulfide in 2-[(4-Chlorophenyl)thio]acetic acid would then be oxidized to a sulfone. This can

be achieved using a strong oxidizing agent, such as hydrogen peroxide or meta-

chloroperoxybenzoic acid (m-CPBA), in an appropriate solvent.

Note: This proposed synthesis is illustrative. The specific reaction conditions, including

solvents, temperatures, and purification methods, would require experimental optimization.
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Spectroscopic Data
Experimentally obtained and interpreted spectral data (NMR, IR, Mass Spectrometry) for 2-[(4-
Chlorophenyl)sulfonyl]acetic acid are not available in surveyed scientific literature. The

following sections describe the expected spectral characteristics based on the compound's

structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm),

corresponding to the two sets of chemically non-equivalent protons on the 4-chlorophenyl

ring.

Methylene Protons: A singlet in the region of δ 4.0-5.0 ppm, corresponding to the two protons

of the methylene group adjacent to the sulfonyl and carboxyl groups.

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically δ 10-13 ppm),

which may be exchangeable with D₂O.

¹³C NMR:

Carbonyl Carbon: A signal in the downfield region (typically δ 170-180 ppm).

Aromatic Carbons: Four signals in the aromatic region (typically δ 120-145 ppm), one for the

carbon bearing the chlorine, one for the carbon attached to the sulfonyl group, and two for

the remaining CH carbons.

Methylene Carbon: A signal in the range of δ 50-65 ppm.

Infrared (IR) Spectroscopy
O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹.

C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1345178?utm_src=pdf-body
https://www.benchchem.com/product/b1345178?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1345178?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


S=O Stretch (Sulfone): Two strong absorption bands, typically around 1300-1350 cm⁻¹

(asymmetric) and 1120-1160 cm⁻¹ (symmetric).

C-Cl Stretch: An absorption in the fingerprint region, typically around 1090-1015 cm⁻¹.

Mass Spectrometry
The mass spectrum would be expected to show a molecular ion peak (M⁺) and characteristic

isotopic peaks for the presence of chlorine (M+2 peak with approximately one-third the intensity

of the M⁺ peak) and sulfur. Fragmentation patterns would likely involve the loss of the carboxyl

group and cleavage around the sulfonyl group.

Structural Features of 2-[(4-Chlorophenyl)sulfonyl]acetic acid

Expected Spectroscopic Signals

Chemical Structure
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Figure 3: Relationship between chemical structure and expected spectroscopic signals.

Biological Activity and Mechanism of Action
There is no significant information available in the public scientific literature regarding the

biological activity, mechanism of action, or any associated signaling pathways for 2-[(4-
Chlorophenyl)sulfonyl]acetic acid. Searches for this information predominantly yield results

for structurally similar but distinct compounds with known biological activities. This suggests
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that 2-[(4-Chlorophenyl)sulfonyl]acetic acid may primarily be a chemical intermediate used

in the synthesis of other molecules and may not have been extensively investigated for its own

biological effects.

Conclusion
2-[(4-Chlorophenyl)sulfonyl]acetic acid is a well-defined chemical compound with

established physical properties. While a plausible synthetic route can be outlined, detailed

experimental protocols and comprehensive spectral characterization are not readily available in

the public domain. Furthermore, there is a notable absence of data concerning its biological

activity and mechanism of action. This suggests that the compound's primary role may be that

of a synthetic building block. Further research would be necessary to fully elucidate its

reactivity, spectroscopic details, and any potential biological relevance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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